4-Amino-6-(2-aminopyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol 4-Amino-6-(2-aminopyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Brand Name: Vulcanchem
CAS No.: 1142208-80-7
VCID: VC2298545
InChI: InChI=1S/C8H10N6S/c9-5-4(2-1-3-11-5)6-12-7(10)14-8(15)13-6/h1-3,6H,(H2,9,11)(H4,10,12,13,14,15)
SMILES: C1=CC(=C(N=C1)N)C2NC(=S)NC(=N2)N
Molecular Formula: C8H10N6S
Molecular Weight: 222.27 g/mol

4-Amino-6-(2-aminopyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

CAS No.: 1142208-80-7

Cat. No.: VC2298545

Molecular Formula: C8H10N6S

Molecular Weight: 222.27 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-6-(2-aminopyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol - 1142208-80-7

Specification

CAS No. 1142208-80-7
Molecular Formula C8H10N6S
Molecular Weight 222.27 g/mol
IUPAC Name 4-amino-2-(2-aminopyridin-3-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Standard InChI InChI=1S/C8H10N6S/c9-5-4(2-1-3-11-5)6-12-7(10)14-8(15)13-6/h1-3,6H,(H2,9,11)(H4,10,12,13,14,15)
Standard InChI Key YOZXKMHLSWWJAG-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)N)C2NC(=S)NC(=N2)N
Canonical SMILES C1=CC(=C(N=C1)N)C2NC(=S)NC(=N2)N

Introduction

Chemical Identity and Structural Properties

Basic Chemical Information

4-Amino-6-(2-aminopyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound containing both triazine and pyridine ring systems with multiple nitrogen atoms and a thiol functional group. The compound combines the structural features of 1,3,5-triazine and pyridine, creating a complex heterocyclic architecture with multiple potential binding sites for biological interactions. The presence of multiple nitrogen atoms and a thiol group suggests potential hydrogen bonding capabilities and metal coordination properties that could be exploited in various applications.

Physical and Chemical Properties

The compound exhibits distinct physical and chemical properties that are summarized in Table 1. It is typically available as a liquid with high purity levels suitable for research applications . The molecular weight and formula indicate a relatively small molecule with multiple functional groups that can participate in various chemical reactions and interactions.

Table 1: Physical and Chemical Properties of 4-Amino-6-(2-aminopyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

PropertyValueReference
CAS Registry Number1142208-80-7
Molecular FormulaC8H10N6S
Molecular Weight222.2702 g/mol
Physical StateLiquid
Commercial Purity97-99%
StructureHeterocyclic compound with 1,3,5-triazine and pyridine rings

Structural Features and Functional Groups

The compound contains several important functional groups that contribute to its chemical behavior and potential applications. The 1,3,5-triazine core provides a nitrogen-rich heterocyclic scaffold that is known for its versatility in medicinal chemistry. Similar triazine-based compounds have shown various biological activities, particularly those containing thiol groups like the compound under discussion . The 2-aminopyridin-3-yl substitution adds another dimension of complexity with additional nitrogen atoms that can participate in hydrogen bonding and other interactions.

Applications and Research Significance

Research and Development Uses

The compound is primarily used in research and development contexts, particularly in medicinal chemistry, biomedicine, and as a pharmaceutical intermediate . Its complex heterocyclic structure makes it a valuable building block for the development of more complex molecules with specific biological activities. The presence of multiple functional groups provides opportunities for further derivatization and modification to enhance desired properties.

Chemical Research Applications

In chemical research, the compound serves as a reagent for various experimental procedures and as an intermediate in the synthesis of more complex structures . The triazine scaffold, combined with the pyridine ring system, offers a unique platform for studying structure-activity relationships and for developing novel compounds with specific properties. The multiple nitrogen atoms and the thiol group provide sites for coordination chemistry studies and for exploring new synthetic methodologies.

Structural Relationships to Other Compounds

Triazine-Based Compounds

4-Amino-6-(2-aminopyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol belongs to the broader family of 1,3,5-triazine derivatives, which have been extensively studied for their diverse applications. Related compounds include 4-Amino-6-(dibutyl-amino)- triazine-2-thiol, which has a similar core structure but different substituents . The 1,3,5-triazine scaffold is known for its versatility and has been incorporated into various compounds with applications ranging from agricultural chemicals to pharmaceuticals and materials science.

Thiol-Containing Heterocycles

The presence of a thiol group in the compound places it within the category of thiol-containing heterocycles, which have shown interesting biological activities. Similar compounds like 4-amino-6-chloropyrimidine-2-thiol exhibit structural similarities, particularly in terms of the amino and thiol functionalities attached to a nitrogen-containing heterocyclic core . These structural relationships provide insights into potential properties and applications of the compound based on the behavior of analogous structures.

Pyridine Derivatives

The 2-aminopyridin-3-yl substituent connects this compound to the family of pyridine derivatives, which have significant importance in medicinal chemistry and drug development. The incorporation of this moiety into the triazine scaffold creates a hybrid structure that combines the properties of both heterocyclic systems. Similar hybrid structures have shown enhanced biological activities compared to their individual components, suggesting potential advantages for this compound in specific applications.

Comparative Analysis with Related Compounds

Structural Comparisons

Table 2 provides a comparative analysis of 4-Amino-6-(2-aminopyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol with structurally related compounds mentioned in the search results. This comparison highlights the similarities and differences in chemical composition and properties, providing context for understanding the compound's potential behavior and applications.

Table 2: Structural Comparison with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesReference
4-Amino-6-(2-aminopyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiolC8H10N6S222.2702Triazine core with pyridine substituent
4-Amino-6-chloropyrimidine-2-thiolC4H4ClN3S161.6130Pyrimidine core with chloro substituent
4-Amino-6-(dibutyl-amino)- triazine-2-thiolC11H23N5S255.39Triazine core with dibutylamino substituent

Functional Group Relationships

The functional groups present in 4-Amino-6-(2-aminopyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol contribute significantly to its chemical behavior and potential applications. The amino groups provide basic sites and hydrogen bond donors, while the thiol group can act as a nucleophile and a metal coordination site. These functional characteristics are shared with related compounds but are uniquely arranged in this specific molecule, potentially leading to distinct properties and applications.

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